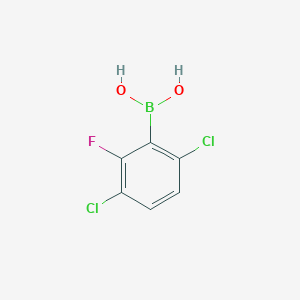
(3,6-Dichloro-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,6-Dichloro-2-fluorophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are known for their mild and functional group tolerant reaction conditions, making them useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of halogens (chlorine and fluorine in this case) and their positions can significantly influence the properties of the compound .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the preparation of biologically active biphenyls and arylboron difluoride Lewis acids .Wissenschaftliche Forschungsanwendungen
Binding with Biologically Relevant Diols
Boronic acids are renowned for their ability to form complexes with 1,2- and 1,3-diols, which are abundant in biological molecules such as saccharides and peptidoglycans. This property is exploited in the development of dynamic covalent materials, such as hydrogels, that exhibit responsive behavior to biological stimuli. The study conducted by Brooks, Deng, and Sumerlin (2018) emphasizes the importance of understanding the structure–reactivity relationships governing the binding affinity of boronic acids to diols for their application in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).
Synthesis of Boronic Acid Derivatives
The synthesis of boronic acid derivatives is crucial for creating new materials and molecules with specific functions. Das et al. (2003) demonstrated the synthesis of amino-3-fluorophenyl boronic acid, highlighting the role of boronic acids in constructing glucose sensing materials, which can operate at physiological pH levels (Das et al., 2003).
Organic Synthesis
Macrocyclic Chemistry
Boronic esters are pivotal in macrocyclic chemistry, where they contribute to the development of complex cyclic structures. Fárfan et al. (1999) provided insights into new perspectives for boronic esters in macrocyclic chemistry, showcasing their versatility in constructing novel macrocyclic and dimeric structures (Fárfan et al., 1999).
Sensing Applications
The unique reactivity of boronic acids towards diols and their ability to form reversible boronate esters make them excellent candidates for developing sensors. Oesch and Luedtke (2015) discussed fluorescent chemosensors of carbohydrate triols that can distinguish between carbohydrates binding as diol versus triol units, providing valuable stereochemical information about carbohydrates (Oesch & Luedtke, 2015).
Wirkmechanismus
Target of Action
The primary target of (3,6-Dichloro-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
They are readily prepared and used in reactions due to these properties .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its stability, which allows it to be used under a variety of conditions . .
Safety and Hazards
Zukünftige Richtungen
Boronic acids have broad applications in organic synthesis, catalysis, supramolecular chemistry, and material engineering, as well as in biology and medicine . The future research directions could involve exploring new synthesis methods, studying the influence of different substituents on the properties of boronic acids, and developing new applications in various fields .
Eigenschaften
IUPAC Name |
(3,6-dichloro-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQQOHAKWSAPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


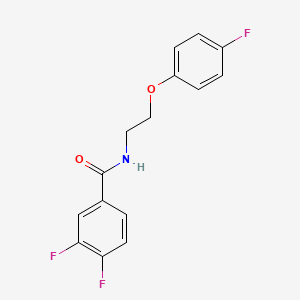
![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)
![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)
![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)
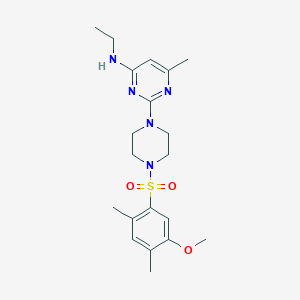
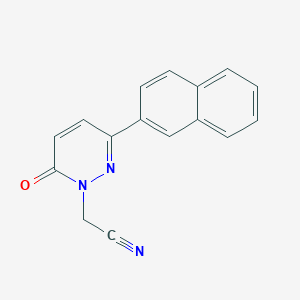
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)
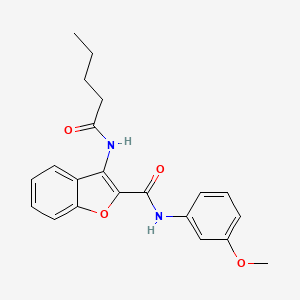
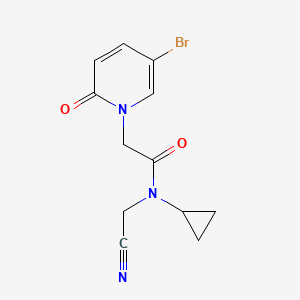
![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)